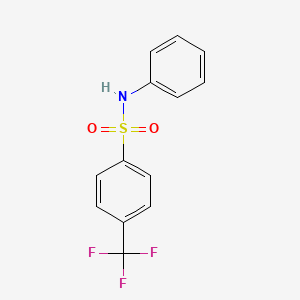

N-phenyl-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of a phenyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-phenyl-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce corresponding amines .

Applications De Recherche Scientifique

Antagonists of Progesterone Receptors

Recent studies have highlighted the potential of N-phenyl-4-(trifluoromethyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. These compounds exhibit significant binding affinity and selectivity, making them candidates for treating various conditions such as:

- Uterine leiomyoma

- Endometriosis

- Breast cancer

- Psychiatric disorders

A notable compound from this class demonstrated submicromolar IC50 values, indicating potent PR-antagonistic activity. Structure–activity relationship (SAR) studies revealed that modifications on the benzenesulfonamide scaffold can enhance efficacy against PR while maintaining selectivity over androgen receptors (AR) .

Anticancer Activity

The sulfonamide derivatives have also been investigated for their anticancer properties. For instance, compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and cell cycle arrest .

Catalysis in Organic Reactions

This compound is utilized as a ligand in the synthesis of metal complexes that serve as catalysts for organic transformations. For example:

- It forms half-sandwich Rh(III) complexes, which are effective in the reduction of NAD+ to NADH via transfer hydrogenation.

- It can also be employed to create pentamethylcyclopentadienyl iridium (Cp*Ir)-diamine catalysts for selective transfer hydrogenation reactions .

These catalytic applications are crucial for developing more efficient synthetic methodologies in organic chemistry.

Case Study: Synthesis and Evaluation

A study focused on synthesizing various derivatives of this compound, evaluating their biological activities through enzymatic assays and molecular docking simulations. The results indicated that specific modifications led to enhanced inhibitory effects against target enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Structural Analysis

Crystal structure analysis has provided insights into the conformational characteristics of this compound derivatives. X-ray diffraction techniques have confirmed the structural integrity and spatial orientation necessary for biological activity .

Mécanisme D'action

The mechanism of action of N-phenyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-phenyl-4-(trifluoromethyl)benzenesulfonyl chloride

- N-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- 4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-phenyl-4-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of a phenyl group, a trifluoromethyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its trifluoromethyl group enhances stability and lipophilicity, while the sulfonamide group provides reactivity and biological activity .

Activité Biologique

N-phenyl-4-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenyl ring with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This structural characteristic is crucial for its interaction with various molecular targets in biological systems .

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The sulfonamide group can form hydrogen bonds with target proteins, leading to modulation of their activity.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, contributing to its potential as an anticancer agent.

- Cell Membrane Interaction : Enhanced lipophilicity allows the compound to interact effectively with cellular membranes, influencing cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. Notably:

- Cell Proliferation Inhibition : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. It operates by inducing apoptosis and disrupting cell cycle progression .

- VEGFR and FGFR Inhibition : Recent studies have identified this compound as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are critical pathways in tumor angiogenesis and growth .

Case Studies

- Cardiovascular Effects : A study utilizing an isolated rat heart model revealed that related benzenesulfonamides can influence perfusion pressure and coronary resistance. Although this study focused on derivatives, it provides insights into the cardiovascular implications of sulfonamide compounds .

- Docking Studies : Theoretical studies employing molecular docking simulations have suggested that this compound interacts with calcium channels, potentially leading to changes in cardiovascular dynamics .

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activities and mechanisms associated with this compound:

Propriétés

IUPAC Name |

N-phenyl-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASRHMAELYWDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.